molecular formula C7H5N3O3S B065615 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile CAS No. 175137-69-6

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile

Cat. No.: B065615
CAS No.: 175137-69-6
M. Wt: 211.2 g/mol
InChI Key: YGMWCSZEJYENBM-UHFFFAOYSA-N
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Description

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile is a chemical compound with the molecular formula C7H5N3O3S It is known for its unique structure, which includes a hydroxyimino group, a pyridinyl group, and a sulfonylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile typically involves the reaction of pyridine-2-sulfonyl chloride with acetonitrile in the presence of a base, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new medications.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to changes in their function. These interactions can result in various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyimino-2-pyridin-2-ylacetonitrile: Lacks the sulfonyl group, resulting in different reactivity and biological activity.

    2-Hydroxyimino-2-pyridin-2-ylsulfonylacetamide: Contains an amide group instead of a nitrile group, affecting its chemical properties and applications.

    2-Hydroxyimino-2-pyridin-2-ylsulfonylpropionitrile: Has an additional carbon in the acetonitrile moiety, leading to variations in its reactivity and biological effects.

Uniqueness

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyimino and sulfonyl groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMWCSZEJYENBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380956
Record name (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-69-6
Record name (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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